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Compound of Interest

Compound Name: C562-1101

Cat. No.: B1668184 Get Quote

This guide provides a comprehensive performance comparison of the novel Bruton's tyrosine

kinase (BTK) inhibitor, C562-1101, against the established inhibitors Ibrutinib and Acalabrutinib.

The data presented herein is intended to provide researchers, scientists, and drug

development professionals with an objective analysis of C562-1101's potency, selectivity, and

cellular activity, supported by detailed experimental protocols.

Introduction to BTK and its Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its

dysregulation is a key factor in the survival and proliferation of various B-cell malignancies. The

inhibition of BTK has become a cornerstone of therapy for diseases such as chronic

lymphocytic leukemia (CLL) and mantle cell lymphoma. C562-1101 is a next-generation,

covalent inhibitor designed for enhanced potency and selectivity.
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Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
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Comparative Potency and Selectivity
The following tables summarize the biochemical potency (IC50), cellular potency (EC50), and

kinase selectivity of C562-1101 in comparison to Ibrutinib and Acalabrutinib.

Table 1: Biochemical Potency Against BTK

Compound Target IC50 (nM)

C562-1101 BTK 0.35

Ibrutinib BTK 0.78

| Acalabrutinib | BTK | 3.1 |

Table 2: Cellular Activity in TMD8 Lymphoma Cells

Compound Assay EC50 (nM)

C562-1101 Proliferation 1.2

Ibrutinib Proliferation 4.5

| Acalabrutinib | Proliferation | 11.8 |

Table 3: Kinase Selectivity Profile (IC50 in nM)

Compound BTK EGFR TEC ITK

C562-1101 0.35 >1000 250 480

Ibrutinib 0.78 5.6 78 10

| Acalabrutinib | 3.1 | >1000 | 450 | 29 |

Experimental Protocols
In Vitro BTK Kinase Assay (IC50 Determination)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1668184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant

human BTK.

Reagents: Recombinant human BTK enzyme, ATP, substrate peptide, ADP-Glo™ Kinase

Assay kit.

Procedure:

A serial dilution of each inhibitor (C562-1101, Ibrutinib, Acalabrutinib) is prepared in DMSO

and then diluted in kinase buffer.

The BTK enzyme is added to the inhibitor dilutions and incubated for 30 minutes at room

temperature.

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

The reaction proceeds for 1 hour at 30°C.

The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.

The Kinase Detection Reagent is added to convert ADP to ATP, which is then measured

via a luciferase/luciferin reaction.

Luminescence is measured using a plate reader. Data is normalized to controls (0% and

100% inhibition) and IC50 values are calculated using a four-parameter logistic curve fit.
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Caption: Experimental workflow for in vitro IC50 determination.

Cell-Based Proliferation Assay (EC50 Determination)
This assay measures the effect of the inhibitors on the proliferation of the TMD8 B-cell

lymphoma cell line, which relies on BCR signaling.
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Reagents: TMD8 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), CellTiter-Glo®

Luminescent Cell Viability Assay kit.

Procedure:

TMD8 cells are seeded into 96-well plates at a density of 10,000 cells per well and

incubated for 24 hours.

A serial dilution of each inhibitor is prepared and added to the cells.

The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

The CellTiter-Glo® reagent is added to each well according to the manufacturer's

instructions.

The contents are mixed on an orbital shaker to induce cell lysis.

Luminescence, which is proportional to the amount of ATP and thus the number of viable

cells, is measured.

EC50 values are determined by plotting the dose-response curves.

Summary of Findings
The experimental data indicates that C562-1101 is a highly potent inhibitor of BTK.

Potency: C562-1101 demonstrates superior biochemical and cellular potency compared to

both Ibrutinib and Acalabrutinib, as evidenced by its lower IC50 and EC50 values.

Selectivity: C562-1101 exhibits a favorable selectivity profile. Notably, it shows minimal

activity against EGFR, a common off-target for first-generation BTK inhibitors, thus

potentially reducing the risk of associated side effects. While showing some off-target activity

against TEC and ITK, it is significantly less than that observed for Ibrutinib.
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Caption: Key parameters for inhibitor comparison.

This guide provides a foundational dataset for C562-1101. Further in-depth studies, including in

vivo efficacy and comprehensive safety profiling, are warranted to fully characterize its

therapeutic potential.

To cite this document: BenchChem. [A Comparative Guide to C562-1101: Benchmarking
Against Known BTK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668184#benchmarking-c562-1101-against-known-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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